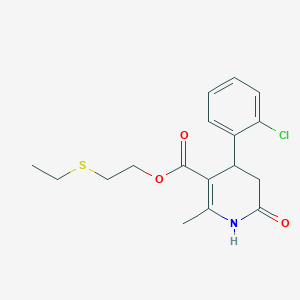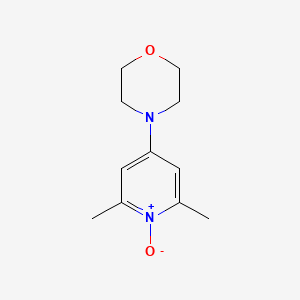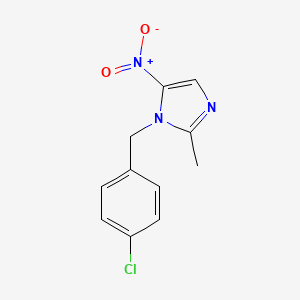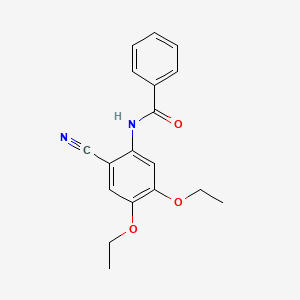
2-(ethylthio)ethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "2-(ethylthio)ethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate" often involves multistep reactions, including cyclization, substitution, and condensation processes. These methods aim to build the complex pyridine and tetrahydropyridine cores while introducing various functional groups. For example, the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of a catalyst yielded a related compound, showcasing the complexity and diversity of synthetic routes available for such molecules (Anusevičius et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by X-ray crystallography, revealing details about their crystal packing, hydrogen bonding, and molecular conformations. The crystal structure analysis of related compounds demonstrates monoclinic and triclinic space groups, indicating complex molecular geometries and intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize their crystal structures (Ramazani et al., 2019).
科学的研究の応用
Synthesis and Characterization
Phosphine-Catalyzed Annulation : This compound and its derivatives have been utilized in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This method results in excellent yields with complete regioselectivity and has led to the expansion of reaction scope and diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Tetrathiafulvalene Derivatives : Research involving tetrathiafulvalene derivatives has been conducted, where similar compounds have been synthesized and characterized for their optical and electrochemical properties. Such compounds are significant in the study of intramolecular charge transfer (Andreu, Malfant, Lacroix, & Cassoux, 2000).
Complexation with Metals : Studies have been conducted on the complexation of related disperse dyes derived from thiophene with metals like copper, cobalt, and zinc. These complexes have been applied to fabrics, demonstrating good fastness properties (Abolude, Bello, Nkeonye, & Giwa, 2021).
Medicinal Chemistry Applications
Antimicrobial Activities : Certain derivatives of this compound have been synthesized and tested for their antimicrobial activities against bacterial and fungal isolates. These studies are vital for developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Synthesis of Heterocyclic Systems : The compound has been used in the synthesis of various heterocyclic systems, which are of interest in medicinal chemistry for their potential biological activities (Bakhite, Geies, El-Dean, & El-kashef, 1995).
Material Science and Chemistry
Chlorophyll Derivatives : Research involving the synthesis of chlorophyll derivatives, where a similar compound plays a role, has been conducted. These studies are relevant for understanding the properties of chlorophyll and its applications in material science (Yamamoto & Tamiaki, 2015).
Crystal Structural Analysis : The compound has been the subject of single-crystal X-ray structure analysis, providing insights into its molecular geometry and intermolecular interactions. This is crucial for understanding its physical and chemical properties (Ramazani, Ahankar, Ślepokura, Lis, & Joo, 2019).
特性
IUPAC Name |
2-ethylsulfanylethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-3-23-9-8-22-17(21)16-11(2)19-15(20)10-13(16)12-6-4-5-7-14(12)18/h4-7,13H,3,8-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJANFBMQAIYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)ethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5599599.png)
![2-[5-(1-acetyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B5599601.png)
![5-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5599608.png)

![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)


![11-(2-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5599647.png)
![N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5599657.png)
![1-cyclopentyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5599675.png)
![3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B5599689.png)

